molecular formula C8H7FN2 B1521448 2-Amino-5-fluoro-4-methylbenzonitrile CAS No. 916514-05-1

2-Amino-5-fluoro-4-methylbenzonitrile

Cat. No.: B1521448
CAS No.: 916514-05-1
M. Wt: 150.15 g/mol
InChI Key: SROOYYDPEYDFEY-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2. It is a white crystalline solid with a distinct odor. This compound is used in various chemical reactions and serves as an intermediate in the synthesis of other organic compounds .

Mechanism of Action

Its potential therapeutic applications and safety profile remain areas of interest for future investigations . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-fluoro-4-methylbenzonitrile can be synthesized through a multi-step process. One common method involves the amination of toluene, followed by fluorination in the presence of hydrogen cyanide . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

2-Amino-5-fluoro-4-methylbenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluoro-5-methylbenzonitrile
  • 4-Amino-2-fluoro-5-methylbenzonitrile
  • 2-Fluoro-5-methylbenzonitrile

Uniqueness

2-Amino-5-fluoro-4-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and fluoro groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-amino-5-fluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROOYYDPEYDFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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